molecular formula C6H7F2N3O B1370398 6-(2,2-Difluoroethoxy)pyrimidin-4-amine

6-(2,2-Difluoroethoxy)pyrimidin-4-amine

Cat. No.: B1370398
M. Wt: 175.14 g/mol
InChI Key: CDONURLTYHHVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,2-Difluoroethoxy)pyrimidin-4-amine (CAS 174889-96-4) is a fluorinated pyrimidine derivative that serves as a valuable chemical intermediate in pharmaceutical and agrochemical research . Its key structural features include a pyrimidine core functionalized with a difluoroethoxy group at the 6-position and an amine at the 4-position, which enhances its reactivity and binding affinity in molecular interactions . The difluoroethoxy moiety is a critical structural element, contributing to improved metabolic stability and lipophilicity, making this compound a particularly useful building block in the design of biologically active molecules . This compound has demonstrated significant potential in medicinal chemistry, especially in the synthesis of kinase inhibitors and antimicrobial agents . Research into similar compounds containing the 2-aminopyridine and difluoroethoxy motifs has shown their applicability in developing potent and selective inhibitors for human neuronal nitric oxide synthase (nNOS), a target for neurodegenerative diseases . These inhibitors benefit from high membrane permeability and low efflux ratios, properties essential for central nervous system (CNS) drug candidates . With a molecular formula of C6H7F2N3O and a molecular weight of 175.14 g/mol, it offers a well-defined purity and consistent performance suitable for high-precision research applications . This product is strictly For Research Use Only.

Properties

IUPAC Name

6-(2,2-difluoroethoxy)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3O/c7-4(8)2-12-6-1-5(9)10-3-11-6/h1,3-4H,2H2,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDONURLTYHHVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1OCC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-(2,2-Difluoroethoxy)pyrimidin-4-amine with structurally analogous compounds, emphasizing substituent effects, bioactivity, and physicochemical properties.

Compound Name Core Structure Substituents Molecular Formula Key Bioactivities Unique Features
This compound Pyrimidine 6-(2,2-Difluoroethoxy), 4-amine C₆H₆F₂N₃O* Hypothesized: Anticancer, antimicrobial High lipophilicity due to difluoroethoxy group; potential enhanced target binding
2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine Pyridine 2-Chloro, 6-(2,2-difluoroethoxy), 4-amine C₇H₇ClF₂N₂O Anticancer, antimicrobial Chlorine atom increases electrophilicity; difluoroethoxy enhances pharmacokinetics
5-Chloro-2-(2,2-difluoroethoxy)pyridine Pyridine 5-Chloro, 2-(2,2-difluoroethoxy) C₇H₅ClF₂NO Kinase inhibition (cancer pathways) Positional isomerism affects target specificity; improved solubility vs. pyrimidines
6-(Difluoromethyl)-N-(2,4-difluorophenyl)-2-methylpyrimidin-4-amine Pyrimidine 6-Difluoromethyl, 2-methyl, N-(2,4-difluorophenyl) C₁₂H₉F₄N₃ Anticancer, anti-inflammatory Difluorophenyl group enhances aromatic interactions; higher metabolic stability
4-Ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine Pyridopyrimidine 4-Ethoxy, 6-(5-fluoro-2-methoxyphenyl) C₁₉H₁₈FN₃O₂ Kinase inhibition (e.g., CDK4/6) Ethoxy and methoxy groups improve solubility; fused ring system increases potency

*Molecular formula estimated based on structural analogs.

Key Comparative Insights:

In contrast, chlorine atoms (e.g., in 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine) enhance electrophilicity, favoring covalent interactions with biological targets .

Bioactivity Profiles: Pyrimidine derivatives with difluoroalkoxy groups (e.g., difluoroethoxy or difluoromethyl) show pronounced anticancer and antimicrobial activities, likely due to enhanced binding to enzymes or receptors involved in proliferation pathways . Pyridine vs. Pyrimidine Cores: Pyridine derivatives (e.g., 5-Chloro-2-(2,2-difluoroethoxy)pyridine) often exhibit kinase inhibition, while pyrimidines (e.g., 6-(difluoromethyl)-N-(2,4-difluorophenyl)-2-methylpyrimidin-4-amine) are more commonly associated with anti-inflammatory and antiproliferative effects .

Structural Modifications and Target Specificity :

  • Positional Isomerism : The placement of substituents significantly impacts activity. For example, 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine targets different pathways compared to 5-Chloro-2-(2,2-difluoroethoxy)pyridine due to variations in steric and electronic environments.
  • Hybrid Structures : Compounds like 4-Ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine demonstrate that fused-ring systems can enhance potency by mimicking natural cofactors or substrates.

Pharmacokinetic Considerations :

  • The difluoroethoxy group improves metabolic stability by resisting oxidative degradation compared to ethoxy groups, as seen in similar fluorinated compounds .
  • Halogenated vs. Fluorinated Ethers : Chlorine or bromine substituents (e.g., in ) increase molecular weight and polarity, whereas fluorine retains low polar surface area, favoring blood-brain barrier penetration .

Preparation Methods

Etherification Using 2,2-Difluoroethanol

A key step in the synthesis is the formation of the 2,2-difluoroethoxy substituent. This is commonly achieved by reacting 2,2-difluoroethanol with an activated pyrimidine intermediate under basic or acidic catalysis.

  • Reagents and Conditions:

    • 2,2-Difluoroethanol as the nucleophile.
    • Base such as sodium hydride or potassium carbonate to deprotonate the alcohol and facilitate nucleophilic attack.
    • Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
    • Heating to moderate temperatures (50–100 °C) to promote reaction completion.
  • Example Reaction:

    • Reaction of a 6-chloropyrimidin-4-amine intermediate with 2,2-difluoroethanol in the presence of potassium carbonate in DMF yields this compound.

Use of Activated Intermediates

In some patented methods, the 2,2-difluoroethoxy group is introduced via intermediates such as 2,2-difluoroethanol methane sulfonate (a good leaving group), prepared by reacting 2,2-difluoroethanol with methylsulfonyl chloride under basic conditions.

Step Reactants Conditions Product
1 2,2-Difluoroethanol + Methylsulfonyl chloride + Base (e.g., triethylamine) 0 °C to room temperature in dichloromethane 2,2-Difluoroethanol methane sulfonate (activated intermediate)
2 Activated intermediate + 6-hydroxy or 6-halopyrimidine derivative + Base Stirring at room temperature to mild heating 6-(2,2-Difluoroethoxy)pyrimidine derivative

This method increases the efficiency of the etherification step by using a better leaving group than direct alcohol substitution.

Amination at the 4-Position

The amino group at the 4-position can be introduced by nucleophilic substitution of a 4-chloropyrimidine or 4-halopyrimidine intermediate with ammonia or ammonium salts.

  • Typical Conditions:

    • Ammonia in ethanol or aqueous solution.
    • Elevated temperatures (50–90 °C) to favor substitution.
    • Prolonged reaction times (several hours).
  • Alternative Method:

    • Use of ammonium carbonate or ammonium hydroxide under reflux conditions.

Representative Synthetic Route Summary

Step Reaction Type Reagents Conditions Yield (%) Notes
1 Activation of 2,2-difluoroethanol 2,2-Difluoroethanol, methylsulfonyl chloride, triethylamine 0 °C to RT, CH2Cl2 solvent ~85–90 Formation of 2,2-difluoroethanol methane sulfonate
2 Etherification Activated intermediate + 6-halo-pyrimidine RT to 60 °C, THF or DMF ~75–90 Nucleophilic substitution to introduce difluoroethoxy group
3 Amination 4-chloropyrimidine derivative + NH3 50–90 °C, ethanol or aqueous ~70–85 Substitution to form 4-amine

Purification and Characterization

  • Purification Techniques:

    • Extraction and washing with water and brine.
    • Drying over anhydrous salts (e.g., MgSO4).
    • Column chromatography or recrystallization to isolate pure product.
  • Characterization:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm substitution pattern and fluorine incorporation.
    • Mass spectrometry (MS) for molecular weight confirmation.
    • Infrared spectroscopy (IR) for functional group identification.

Research Findings and Optimization

  • The use of activated sulfonate esters of 2,2-difluoroethanol significantly improves etherification yields and reaction rates compared to direct nucleophilic substitution with free alcohol.
  • Base selection (e.g., triethylamine, potassium carbonate) and solvent choice (THF, DMF, dichloromethane) critically influence reaction efficiency and purity.
  • Temperature control during addition of reagents (e.g., slow addition at 0 °C) minimizes side reactions and improves selectivity.
  • Amination at the 4-position proceeds efficiently under mild heating with ammonia sources, avoiding harsh conditions that could degrade sensitive fluorinated groups.

Summary Table of Key Preparation Parameters

Parameter Typical Range Impact on Synthesis
Temperature (etherification) 0–60 °C Controls reaction rate and selectivity
Base type Triethylamine, K2CO3, NaH Facilitates deprotonation and nucleophilic substitution
Solvent THF, DMF, CH2Cl2 Solubility and reaction medium polarity affect yield
Molar ratio (2,2-difluoroethanol : activating agent) 1 : 1.0–1.2 Ensures complete activation
Reaction time 2–6 hours Sufficient for completion without degradation
Purification Chromatography, recrystallization Achieves high purity for analytical and application purposes

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 6-(2,2-difluoroethoxy)pyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution. For example, reacting 4-aminopyrimidine with 2,2-difluoroethyl halide (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO. Temperature control (60–100°C) and reaction time (6–24 hours) are critical for yield optimization. Post-reaction purification via column chromatography or recrystallization ensures purity .
  • Data Note : In similar fluorinated pyrimidines, yields range from 45–75% depending on halogen reactivity and steric effects .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C/¹⁹F NMR : Confirm substitution patterns and fluorine integration. The difluoroethoxy group shows characteristic splitting in ¹⁹F NMR (δ -120 to -130 ppm) .
  • HRMS : Validate molecular formula (e.g., C₆H₇F₂N₃O).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, critical for understanding solid-state reactivity .
  • HPLC : Assess purity (>95% for biological assays) .

Advanced Research Questions

Q. How can researchers address low yields or byproduct formation during the synthesis of this compound?

  • Methodology :

  • Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., unreacted halides or dehalogenated products).
  • Optimization Strategies :
  • Vary bases (e.g., switch from K₂CO₃ to Cs₂CO₃ for enhanced nucleophilicity).
  • Employ microwave-assisted synthesis to reduce reaction time and side reactions .
  • Use flow chemistry for controlled mixing and temperature gradients .
    • Case Study : In fluoropyrimidine synthesis, substituting DMF with acetonitrile reduced hydrolysis byproducts by 20% .

Q. What computational methods are suitable for predicting the biological activity of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock or Schrödinger to model interactions with target enzymes (e.g., kinases or DHFR). The difluoroethoxy group’s electronegativity may enhance binding to hydrophobic pockets .
  • QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity using datasets from analogous compounds .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic environments .

Q. How do structural modifications (e.g., fluorination) influence the compound’s pharmacokinetic properties?

  • Methodology :

  • LogP Measurement : Determine lipophilicity via shake-flask or chromatographic methods. Fluorination typically reduces LogP, enhancing aqueous solubility .
  • Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation. Fluorinated groups often slow metabolism, extending half-life .
  • Permeability Studies : Employ Caco-2 cell monolayers to evaluate intestinal absorption.

Q. What strategies resolve contradictions in reported biological activities of fluorinated pyrimidines?

  • Methodology :

  • Meta-Analysis : Compare datasets across studies, focusing on variables like assay conditions (e.g., pH, serum content) or cell lines. For example, conflicting cytotoxicity data may arise from p53 status in cancer models .
  • Dose-Response Reevaluation : Reproduce studies using standardized IC₅₀ protocols.
  • Structural Reanalysis : Verify compound identity via NMR and X-ray to rule out isomer contamination .

Methodological Case Studies

Case Study: Optimizing Antimicrobial Activity via Substituent Engineering

  • Background : Fluorinated pyrimidines like 6-(2,4-difluorophenyl) analogs showed variable MIC values against S. aureus (2–32 µg/mL) .
  • Approach :

  • Synthesize this compound and test against Gram-positive/-negative panels.
  • Use time-kill assays to differentiate bacteriostatic vs. bactericidal effects.
  • Correlate fluorine positioning with membrane penetration via molecular dynamics simulations.
    • Key Finding : Ethoxy-linked fluorines may enhance membrane interaction via dipole effects, improving activity .

Case Study: Resolving Crystal Polymorphism in Pyrimidine Derivatives

  • Background : Polymorphs of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]pyrimidine showed differing bioavailabilities .
  • Approach :

  • Screen crystallization solvents (e.g., ethanol vs. DCM/hexane).
  • Analyze polymorph stability via DSC and PXRD.
  • Use Hirshfeld surfaces to map intermolecular interactions (e.g., C–H⋯F contacts).
    • Implication : Polymorph control is critical for reproducible in vivo results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.